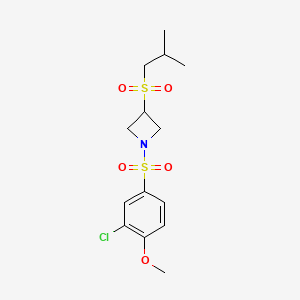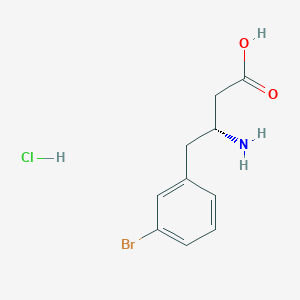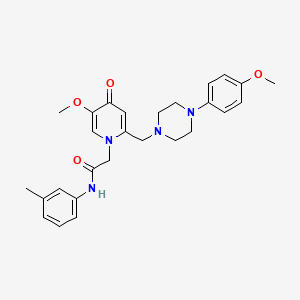![molecular formula C17H11Cl2F3N4O B2848659 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide CAS No. 2058814-95-0](/img/structure/B2848659.png)
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, and a pyrazole ring. The trifluoromethyl group is attached to the pyridine ring, and the pyrazole ring is attached to the pyridine ring via a methylene bridge .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the trifluoromethyl group and the pyridine and pyrazole rings. The trifluoromethyl group can participate in various reactions due to the unique physicochemical properties of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine and pyrazole rings. For example, the compound has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .科学的研究の応用
Synthesis and Reactivity
This compound has been utilized as a key intermediate in the synthesis of complex molecules. Research has demonstrated its role in the functionalization reactions of pyrazole derivatives, highlighting its versatility in forming new chemical entities with potential biological activities. For instance, experimental and theoretical studies have explored its reactivity, leading to the development of novel compounds through various chemical reactions, including amidation and coupling reactions with other heterocyclic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Docking and In Vitro Screening
The compound has been involved in studies focusing on molecular docking and in vitro screening to assess its potential biological activities. Such research aims to discover new therapeutic agents by evaluating the interaction between synthesized compounds and specific biological targets. A study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from similar heterocyclic compounds, showed moderate to good binding energies, suggesting potential as pharmaceutical agents (Flefel et al., 2018).
Antimicrobial and Antiviral Activities
Research has also been directed towards synthesizing new derivatives based on the pyrazole backbone to evaluate their antimicrobial and antiviral properties. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, demonstrating remarkable antiavian influenza virus activity. This highlights the potential application of such compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Material Science and Photophysical Properties
In material science, the compound has been used as a precursor for synthesizing novel materials with unique properties. Studies on BF2 complexes of N,O-benzamide ligands, including those with pyrazole moieties, have shown promising blue fluorescence properties, indicating potential applications in organic materials and biological imaging (Yamaji et al., 2017).
作用機序
特性
IUPAC Name |
2-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-13-4-2-1-3-12(13)16(27)25-11-7-24-26(8-11)9-15-14(19)5-10(6-23-15)17(20,21)22/h1-8H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMALFBUISWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2848583.png)
![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2848586.png)

![N-Benzyl-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2848589.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848590.png)

![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2848592.png)
![Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2848594.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2848595.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)

![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)